molecular formula C14H12BrNO4S2 B3478919 3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid

3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid

Cat. No.: B3478919
M. Wt: 402.3 g/mol
InChI Key: KHUCIKRVCMDNPU-YRNVUSSQSA-N
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Description

This compound belongs to the rhodanine-3-acetic acid derivative family, characterized by a 1,3-thiazolidin-4-one core with a 3-bromo-4-methoxyphenyl substituent at the 5-position and a propanoic acid side chain at the 3-position. The bromine atom and methoxy group on the phenyl ring likely influence electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name

3-[(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S2/c1-20-10-3-2-8(6-9(10)15)7-11-13(19)16(14(21)22-11)5-4-12(17)18/h2-3,6-7H,4-5H2,1H3,(H,17,18)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUCIKRVCMDNPU-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an α-halo acid to form the thiazolidinone ring.

    Introduction of the Bromo-Methoxyphenyl Group: The bromo-methoxyphenyl group is introduced through a condensation reaction with an appropriate aldehyde.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to DNA and interfere with transcription and replication processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Key Compounds :

4-({[(Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) Substituent: 4-hydroxy-3-methoxyphenyl. Properties: Orange solid (m.p. 217–219°C), IR peaks at 1704 cm⁻¹ (COOH) and 1299 cm⁻¹ (C=S). Activity: Aldose reductase inhibitor for diabetic complications .

3-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Substituent: 4-nitrophenyl.

3-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Substituent: Chlorophenyl-pyrazole. Properties: Molecular weight 470.0 g/mol; chlorine increases hydrophobicity compared to bromine .

4-((5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid Substituent: 4-bromophenyl-furyl. Activity: ASK1 inhibitor (IC₅₀ = 0.2 µM), highlighting bromine's role in kinase binding .

Comparison Table :
Compound Substituent Molecular Weight (g/mol) Key Functional Groups Biological Activity
Target Compound 3-Bromo-4-methoxyphenyl ~453.3 (calculated) Br, OCH₃, COOH Not reported
3d 4-Hydroxy-3-methoxyphenyl ~392.4 OH, OCH₃, COOH Aldose reductase inhibition
Nitrophenyl analog 4-Nitrophenyl 338.0 NO₂, COOH Not reported
Chlorophenyl analog 4-Chlorophenyl-pyrazole 470.0 Cl, COOH Not reported
Bromophenyl-furyl 4-Bromophenyl-furyl ~558.5 Br, COOH ASK1 inhibition (IC₅₀ 0.2 µM)

Substituent Effects on Physicochemical Properties

  • Bromine vs.
  • Methoxy vs. Hydroxy Groups : Methoxy groups increase lipophilicity, while hydroxy groups enhance hydrogen-bonding capacity. The target compound’s 4-methoxy group may balance solubility and membrane permeability .
  • Nitro Groups : Strong electron-withdrawing effects may alter electronic distribution, affecting reactivity or binding to charged residues .

Spectral Data Consistency

  • IR Spectra : All compounds show strong C=O (1700–1706 cm⁻¹) and C=S (758–1299 cm⁻¹) stretches, confirming core structural integrity .
  • UV-Vis : λmax ~388 nm in rhodanine derivatives (e.g., compounds 7 and 8 in ), indicating conjugated π-systems .

Biological Activity

3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid is a complex organic compound characterized by a thiazolidinone framework. Its unique structure includes a propanoic acid moiety linked to a thiazolidinone ring featuring a thioxo group and a bromo-substituted methoxyphenyl group. This composition suggests potential reactivity and diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The compound's structure can be broken down into several key components:

  • Thiazolidinone Ring : Provides a core structure that has been associated with various biological activities.
  • Bromo and Methoxy Substituents : These functional groups can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds structurally similar to 3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains. A comparative analysis of related compounds highlights their potential as antimicrobial agents.

Compound NameStructural FeaturesBiological Activity
4-Oxo-2-thioxo-thiazolidineSimilar thiazolidinone structureAntimicrobial
2-Thioxo-thiazolidineLacks bromine substitutionAntitumor
5-(Bromomethyl)-thiazolidineContains a bromomethyl groupPotential enzyme inhibitor

This table illustrates the diversity of biological activities among thiazolidinone derivatives, emphasizing the unique properties of the compound .

Antitumor Activity

Thiazolidinone derivatives have been investigated for their antitumor properties. Studies have demonstrated that certain compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thioxo group in the structure may contribute to these effects by facilitating interactions with cellular targets involved in tumorigenesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. For example, similar thiazolidinones have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and cancer progression. The inhibition of PTP1B by these compounds suggests that 3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid may also exhibit similar inhibitory effects.

Case Studies

  • Inhibition of PTP1B : A study evaluated the inhibitory effects of various thiazolidinone derivatives on PTP1B, revealing IC50 values as low as 6.09 µM for some compounds. This suggests that the compound could serve as a lead for developing new PTP1B inhibitors.
  • Antiviral Activity : Another investigation focused on the antiviral properties of thiazolidinones against yellow fever virus (YFV). The synthesized compounds were screened for their ability to inhibit YFV replication in Vero cells, with promising results indicating potential therapeutic applications in viral infections.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid?

  • Methodology :

  • Step 1 : Condensation of 3-bromo-4-methoxybenzaldehyde with thiazolidin-4-one derivatives under acidic or basic conditions to form the methylene bridge.
  • Step 2 : Cyclization with propanoic acid derivatives (e.g., 3-aminopropanoic acid) to incorporate the thiazolidinone ring.
  • Purification : Recrystallization from acetic acid or ethanol to isolate the product .
    • Key Reagents : Sodium acetate as a catalyst, acetic acid as solvent, and controlled temperature (reflux conditions) .

Q. How can the compound’s functional groups (thioxothiazolidinone, methoxyphenyl) be characterized spectroscopically?

  • Analytical Techniques :

  • FT-IR : Identify C=O (4-oxo, ~1700 cm⁻¹) and C=S (2-thioxo, ~1200 cm⁻¹) stretches.
  • NMR : 1H^1H NMR for methoxy protons (δ ~3.8 ppm) and aromatic protons from the bromo-methoxyphenyl group (δ 6.8–7.5 ppm).
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of CO2_2 from the propanoic acid moiety) .

Q. What solvent systems are optimal for studying its reactivity in substitution or oxidation reactions?

  • Reactivity Conditions :

  • Substitution : Use polar aprotic solvents (e.g., DMF or DMSO) with nucleophiles like amines or thiols.
  • Oxidation : Hydrogen peroxide or KMnO4_4 in aqueous ethanol to target the thioxo group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reaction pathways?

  • Computational Strategy :

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) to model transition states and intermediates.
  • Electronic Properties : HOMO-LUMO analysis to identify electrophilic/nucleophilic sites on the thiazolidinone ring and methoxyphenyl group.
  • Validation : Cross-referencing computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. What reactor design parameters optimize the scalability of its synthesis while minimizing byproducts?

  • Engineering Considerations :

  • Flow Chemistry : Continuous-flow reactors for precise temperature control during cyclization steps.
  • Catalyst Immobilization : Solid-supported catalysts (e.g., silica-bound NaOAc) to enhance recyclability.
  • Byproduct Mitigation : In-line IR monitoring to track reaction progress and adjust stoichiometry .

Q. How does the bromo-methoxyphenyl moiety influence biological activity in enzyme inhibition assays?

  • Mechanistic Insights :

  • Target Binding : Molecular docking studies (e.g., AutoDock) to assess interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the bromo group; observe changes in IC50_{50} values using fluorescence-based assays .

Q. How should researchers address contradictions in solubility data across different experimental setups?

  • Data Reconciliation :

  • Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 7.4) under controlled humidity.
  • Thermodynamic Analysis : Van’t Hoff plots to correlate temperature-dependent solubility with entropy/enthalpy changes.
  • Cross-Validation : Compare results with HPLC-based purity assessments to rule out impurity interference .

Q. What derivatization strategies enhance its stability for in vitro biological studies?

  • Stability Optimization :

  • Prodrug Design : Esterification of the propanoic acid group to improve membrane permeability.
  • Chelation : Introduce metal-binding groups (e.g., hydroxamic acid) to modulate redox activity.
  • Crystallography : Co-crystallize with target proteins to identify critical hydrogen-bonding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{5-[(3-Bromo-4-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl} propanoic acid

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